Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-
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Overview
Description
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-) This compound features a pyridine ring and a fluorophenyl group connected through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-fluoroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- involves its interaction with biological targets through the imine group and the pyridine ring. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes .
Comparison with Similar Compounds
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can be compared with other Schiff bases and fluorinated pyridine derivatives:
Schiff Bases: Similar compounds include those derived from other aromatic amines and aldehydes, such as benzylideneaniline and salicylideneaniline.
Fluorinated Pyridines: Compounds such as 2-fluoropyridine and 4-fluoropyridine share the fluorine substitution but differ in their reactivity and applications.
Conclusion
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a versatile compound with significant potential in various scientific fields. Its unique structure, featuring a pyridine ring and a fluorophenyl group connected by an imine linkage, allows it to participate in diverse chemical reactions and exhibit promising biological activities. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.
Properties
CAS No. |
29202-06-0 |
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Molecular Formula |
C12H9FN2 |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H9FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-9H |
InChI Key |
LHHBMLBBDLOIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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